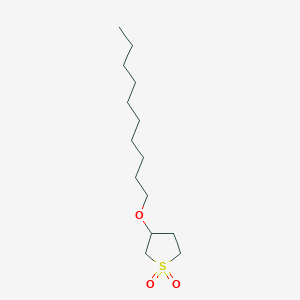
3-(Decyloxy)tetrahydrothiophene 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Decyloxy)tetrahydrothiophene 1,1-dioxide is an organic compound with the molecular formula C14H28O3S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a decyloxy group attached to the third position of the tetrahydrothiophene ring, which is further oxidized to a sulfone (1,1-dioxide)
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing thiophene, 3-(decyloxy)tetrahydro-, 1,1-dioxide involves the reaction of benzothiophene-3-ol with decanol. The reaction typically proceeds under acidic or basic conditions, with the use of a suitable catalyst to facilitate the formation of the decyloxy group. The resulting intermediate is then subjected to oxidation to form the sulfone group, yielding the final product.
Industrial Production Methods
In an industrial setting, the production of thiophene, 3-(decyloxy)tetrahydro-, 1,1-dioxide may involve large-scale batch or continuous processes. The choice of catalyst, reaction conditions, and purification methods are optimized to ensure high yield and purity of the compound. Common industrial methods may include the use of advanced oxidation techniques and efficient separation processes to isolate the desired product.
化学反応の分析
Types of Reactions
3-(Decyloxy)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol.
Substitution: The decyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines, alcohols, or thiols, often under acidic or basic conditions.
Major Products Formed
Oxidation: Higher oxidation state products, such as sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.
科学的研究の応用
3-(Decyloxy)tetrahydrothiophene 1,1-dioxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized as an antioxidant, stabilizer, and in the synthesis of advanced materials.
作用機序
The mechanism of action of thiophene, 3-(decyloxy)tetrahydro-, 1,1-dioxide involves its interaction with molecular targets and pathways. The sulfone group can participate in redox reactions, influencing the oxidative state of the environment. The decyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Thiophene, tetrahydro-, 1,1-dioxide: A simpler analog without the decyloxy group.
Thiophene, 3-(methoxy)tetrahydro-, 1,1-dioxide: A similar compound with a methoxy group instead of a decyloxy group.
Thiophene, 3-(ethoxy)tetrahydro-, 1,1-dioxide: A similar compound with an ethoxy group.
Uniqueness
3-(Decyloxy)tetrahydrothiophene 1,1-dioxide is unique due to the presence of the long decyloxy chain, which imparts distinct physical and chemical properties. This structural feature can influence the compound’s solubility, reactivity, and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
CAS番号 |
18760-44-6 |
|---|---|
分子式 |
C14H28O3S |
分子量 |
276.44 g/mol |
IUPAC名 |
3-decoxythiolane 1,1-dioxide |
InChI |
InChI=1S/C14H28O3S/c1-2-3-4-5-6-7-8-9-11-17-14-10-12-18(15,16)13-14/h14H,2-13H2,1H3 |
InChIキー |
ZMLKENVAWQJBIR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1CCS(=O)(=O)C1 |
正規SMILES |
CCCCCCCCCCOC1CCS(=O)(=O)C1 |
Key on ui other cas no. |
18760-44-6 |
物理的記述 |
Liquid |
ピクトグラム |
Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















